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4-(Cyclopentylmethoxy)-1,2-

benzisoxazol-3-amine

CAS No.: 927802-23-1

Cat. No.: B1488370

Get Quote

Executive Summary
Vismodegib (Erivedge®), the first FDA-approved Hedgehog (Hh) signaling pathway inhibitor,

represents a landmark in targeted oncology, specifically for the treatment of advanced basal

cell carcinoma (BCC).[1][2] Its development from a high-throughput screening hit to a

commercial drug illustrates a classic evolution in pharmaceutical chemistry: transitioning from a

flexible but non-scalable discovery route to a robust, convergent, and "green" manufacturing

process.

This technical guide dissects the synthetic evolution of Vismodegib, contrasting the medicinal

chemistry approach used for Structure-Activity Relationship (SAR) studies with the optimized

process chemistry route developed by Genentech. Special attention is given to the

"Pyrimidinium Route"—a novel heterocyclic synthesis strategy that eliminated the need for

heavy metal cross-coupling in the commercial supply chain.
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Vismodegib (GDC-0449) is characterized by a highly substituted pyridine ring linked to a

benzamide core.[3] The molecule poses two primary synthetic challenges:

Regioselective Pyridine Construction: The 2,5-disubstitution pattern on the central phenyl

ring relative to the pyridine is critical for binding to the Smoothened (SMO) receptor.

Chemoselective Transformations: The presence of two chlorine atoms and a methylsulfonyl

group requires careful selection of reduction and coupling conditions to avoid

hydrodehalogenation or side reactions.

Retrosynthetic Logic
The retrosynthetic disconnection reveals two main fragments: the 2-chloro-4-

(methylsulfonyl)benzoic acid (Fragment A) and the 4-chloro-3-(pyridin-2-yl)aniline (Fragment

B).
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Figure 1: Retrosynthetic analysis showing the divergence between the Discovery (Suzuki) and

Commercial (Cyclization) strategies.
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The Discovery Route (Genentech/Curis)
During the initial discovery phase (SAR optimization), the priority was synthetic flexibility to

explore various heteroaryl replacements. The original synthesis described by Robarge et al.

(2009) utilized palladium-catalyzed cross-coupling reactions.

Mechanism & Workflow
The discovery synthesis relied on a Suzuki-Miyaura coupling to install the pyridine ring.

Coupling: A 2-pyridyl boronic acid (or ester) was coupled with a 2-chloro-1-iodo-4-

nitrobenzene derivative.

Reduction: The nitro group was reduced to the aniline using standard conditions (e.g., SnCl2

or Fe/AcOH).

Amide Formation: The resulting aniline was coupled with the acid chloride of Fragment A.

Limitations for Scale-Up
While effective for generating milligram quantities, this route presented significant hurdles for

kilogram-scale manufacturing:

Heavy Metal Contamination: Palladium removal required expensive scavengers (e.g.,

activated charcoal, functionalized silicas) to meet ICH guidelines (<10 ppm).

Genotoxic Impurities: The use of halo-nitro intermediates and potential aniline byproducts

required rigorous control strategies.

Cost: Pyridyl boronic acids are relatively unstable and expensive compared to simple

aromatics.

The Commercial Process Route (Genentech)
To support clinical trials and commercial launch, Genentech process chemists (Angelaud et al.,

2016) developed a robust "second-generation" route. The defining innovation was the

"Pyrimidinium Route," which constructed the pyridine ring de novo rather than coupling two pre-

formed rings.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1488370?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stage 1: The Pyrimidinium Cyclization (Heavy-Metal
Free)
Instead of Suzuki coupling, the process team utilized a condensation reaction between a

substituted acetophenone and a vinamidinium salt. This approach completely eliminated

palladium from the skeletal construction.

Reagents: 2-Chloro-5-nitroacetophenone + 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium

chloride.

Conditions: Reflux in ethanol or similar polar solvent with ammonium acetate/ammonia

source.

Mechanism: The acetophenone enolate attacks the electrophilic pyrimidinium salt, followed

by ring opening and re-closure with ammonia to form the pyridine ring (Kröhnke-type

synthesis).
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Figure 2: Simplified mechanism of the Pyrimidinium Route for pyridine ring construction.

Stage 2: Selective Nitro Reduction
The reduction of the nitro group to the aniline (Fragment B) is the most sensitive step due to

the risk of hydrodehalogenation (stripping the chlorine atoms).

Catalyst: Platinum on Carbon (Pt/C) doped with Vanadium or sulfided platinum catalysts are

often employed to poison the catalyst against C-Cl bond insertion while maintaining activity

for -NO2 reduction.
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Control: Reaction temperature and hydrogen pressure are strictly controlled to minimize the

formation of hydroxylamine intermediates (genotoxic) and des-chloro impurities.

Stage 3: Schotten-Baumann Acylation
The final coupling uses the acid chloride of Fragment A.

Method: A biphasic Schotten-Baumann reaction (Water/MEK or Water/THF) with inorganic

base (K2CO3 or NaOH).

Advantage: This method allows for easy removal of the acidic byproducts and excess

reagents in the aqueous phase, simplifying purification to a crystallization step rather than

chromatography.

Comparative Analysis: Discovery vs. Commercial
Feature

Discovery Route (Robarge
et al.)

Commercial Route
(Angelaud et al.)

Key Bond Formation
Suzuki-Miyaura Coupling (Pd-

catalyzed)

Pyrimidinium Cyclization

(Condensation)

Heavy Metals Required (Palladium) None (Organic synthesis only)

Starting Material
2-Pyridyl boronate (Expensive,

Unstable)

2-Chloro-5-nitroacetophenone

(Cheap, Stable)

Purification Column Chromatography Crystallization

Overall Yield ~20-30% (Linear) >60% (Convergent/Optimized)

Scalability Gram scale Multi-Kilogram / Ton scale

Detailed Experimental Protocols
Protocol A: Pyridine Ring Synthesis (Commercial
Approach)
Based on principles described in OPRD 2016, 20, 1509–1519.
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Charge a reactor with 2-chloro-5-nitroacetophenone (1.0 equiv) and 1,2-dihydro-1,3-

dimethyl-2-oxopyrimidinium chloride (1.1 equiv).

Add Ethanol (5-10 volumes) and Ammonium Acetate (2-3 equiv).

Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by HPLC for

consumption of acetophenone.

Cool to room temperature. The product, 2-(2-chloro-5-nitrophenyl)pyridine, often precipitates.

Filter the solid and wash with cold ethanol/water.

Dry under vacuum at 50°C.

Expected Yield: 85–90%[4]

Purity: >98% (HPLC)[1]

Protocol B: Final Amide Coupling (Schotten-Baumann)
Preparation of Acid Chloride: Suspend 2-chloro-4-(methylsulfonyl)benzoic acid (1.0 equiv) in

Toluene. Add catalytic DMF and Thionyl Chloride (1.2 equiv). Heat to 60°C until gas evolution

ceases. Distill off excess SOCl2/Toluene.

Coupling: Dissolve the aniline intermediate (from Stage 2) in THF (or MEK).

Add an aqueous solution of Potassium Carbonate (K2CO3, 2.5 equiv).

Cool the biphasic mixture to 0–5°C.

Add the Acid Chloride solution (in THF/Toluene) slowly to the aniline mixture, maintaining

temperature <10°C.

Stir for 1–2 hours.

Phase Separation: Separate layers. Wash organic layer with water and brine.

Crystallization: Swap solvent to Ethanol/Water or similar system to crystallize Vismodegib.
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Isolation: Filter and dry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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